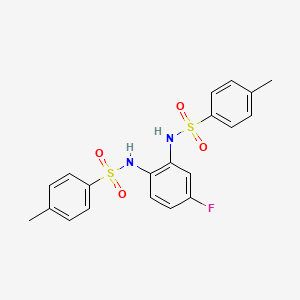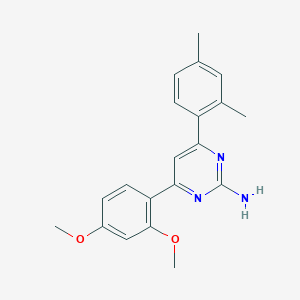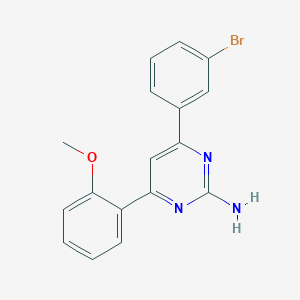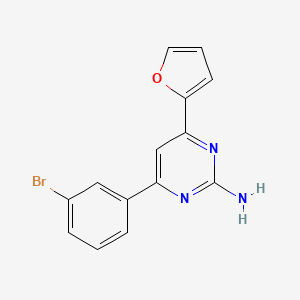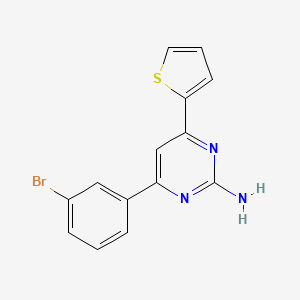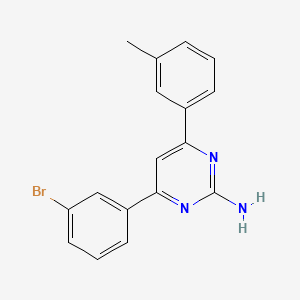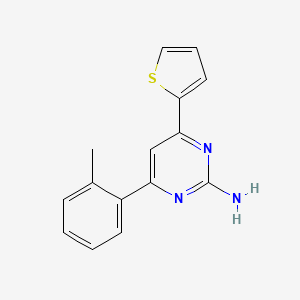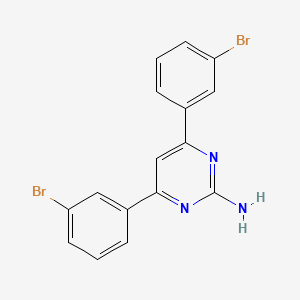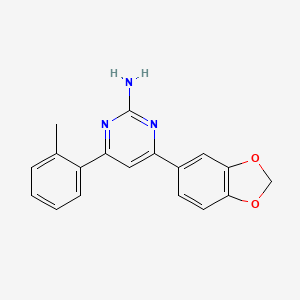
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4-FPMP, is a compound that has been used in numerous scientific research studies. It is a member of the pyrimidine family, and is composed of two aromatic rings with a nitrogen atom at the center. 4-FPMP has been used in a variety of studies, ranging from biochemical and physiological effects, to synthesis methods and applications.
科学的研究の応用
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been used in a variety of scientific research studies. It has been used in studies to investigate the mechanism of action of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase B. It has also been used to study the biochemical and physiological effects of various compounds, including drugs and hormones. In addition, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been used to study the effects of various environmental pollutants, such as heavy metals and organic compounds.
作用機序
The mechanism of action of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to interact with various enzymes, such as cytochrome P450 enzymes and monoamine oxidase B, resulting in the inhibition of their activity. In addition, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is believed to interact with various receptors, such as serotonin and dopamine receptors, resulting in the modulation of their activity.
Biochemical and Physiological Effects
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase B. In addition, it has been shown to modulate the activity of various receptors, such as serotonin and dopamine receptors. Furthermore, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been shown to have a variety of metabolic effects, including the inhibition of fatty acid oxidation and the stimulation of glucose uptake.
実験室実験の利点と制限
The use of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, which makes it suitable for use in a variety of research studies. In addition, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is relatively stable, which makes it suitable for use in long-term experiments. However, there are some limitations to its use in laboratory experiments. For example, 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is toxic in high concentrations, and its effects can be unpredictable in certain conditions.
将来の方向性
The use of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in scientific research is expected to continue to grow in the future. One of the main areas of research is the development of new synthesis methods for 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine. In addition, research is ongoing to investigate the mechanism of action of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine and its biochemical and physiological effects. Furthermore, research is ongoing to investigate the effects of 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine on various environmental pollutants, such as heavy metals and organic compounds. Finally, research is ongoing to develop new applications for 4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, such as in drug development and environmental remediation.
合成法
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Biginelli reaction. The Mitsunobu reaction is the most common method of synthesis, and involves the reaction of a phenol with a diazonium salt in the presence of a base. The Ugi reaction is a multicomponent reaction that involves the reaction of an aldehyde, an isocyanide, and an amine, resulting in the formation of a pyrimidine. The Biginelli reaction is a three-component reaction that involves the reaction of an aldehyde, an acid, and an amine, resulting in the formation of a pyrimidine.
特性
IUPAC Name |
4-(2-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-6-2-3-7-12(11)15-10-16(21-17(19)20-15)13-8-4-5-9-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIDZONIUABNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


